molecular formula C12H6ClF3O B11859880 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B11859880
M. Wt: 258.62 g/mol
InChI Key: FZFJZYTTWBLEMB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a trifluoromethyl group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl ketones or acids.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2):

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of the trifluoromethyl group.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Trifluoromethyl Ketones or Acids: Formed from oxidation reactions.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride depends on the specific reactions it undergoes. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoyl chloride
  • 2-(Trifluoromethyl)phenyl isocyanate

Uniqueness

2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various synthetic applications .

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)9-2-1-8-6-10(12(14,15)16)4-3-7(8)5-9/h1-6H

InChI Key

FZFJZYTTWBLEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)Cl

Origin of Product

United States

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